Ethyl 4-nitrobenzofuran-3-carboxylate

Regioisomer Quality Control Procurement

Ethyl 4-nitrobenzofuran-3-carboxylate (CAS 1956371-13-3) is a synthetic heterocyclic compound comprising a benzofuran core substituted at the 4-position with a nitro group and at the 3-position with an ethyl ester. It belongs to the nitrobenzofuran carboxylate class, which is widely explored for antimicrobial, antiproliferative, and synthetic applications.

Molecular Formula C11H9NO5
Molecular Weight 235.19 g/mol
Cat. No. B12873916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-nitrobenzofuran-3-carboxylate
Molecular FormulaC11H9NO5
Molecular Weight235.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=COC2=CC=CC(=C21)[N+](=O)[O-]
InChIInChI=1S/C11H9NO5/c1-2-16-11(13)7-6-17-9-5-3-4-8(10(7)9)12(14)15/h3-6H,2H2,1H3
InChIKeyMGLJWPBUCNCJCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Nitrobenzofuran-3-Carboxylate: A Regiospecific Nitro-Benzofuran Ester Building Block for Structure-Activity-Driven Procurement


Ethyl 4-nitrobenzofuran-3-carboxylate (CAS 1956371-13-3) is a synthetic heterocyclic compound comprising a benzofuran core substituted at the 4-position with a nitro group and at the 3-position with an ethyl ester . It belongs to the nitrobenzofuran carboxylate class, which is widely explored for antimicrobial, antiproliferative, and synthetic applications. Its molecular formula is C₁₁H₉NO₅ with a molecular weight of 235.19 g/mol . The regiospecific placement of the nitro group at position 4 distinguishes it from its 5-nitro and 7-nitro regioisomers, potentially altering its electronic properties, reactivity, and biological profile.

Why Ethyl 4-Nitrobenzofuran-3-Carboxylate Cannot Be Interchanged with Positional Isomers or Non-Nitrated Analogs


Nitrobenzofuran regioisomers exhibit distinct biological activities and reactivity profiles. For example, 4-nitro-substituted dihydrobenzofurans showed more potent saluretic activity than their 5-nitro counterparts [1]. In enzyme inhibition, 5-nitrobenzofuran derivatives preferentially target MAO‑B (IC₅₀ = 0.024 µM), while 7‑nitro analogs target MAO‑A (IC₅₀ = 0.168 µM) [2]. Thus, substituting one regioisomer for another without verification can lead to loss of activity or altered selectivity. Additionally, the nitro group at position 4 can be selectively reduced to an amine, enabling further functionalization, a pathway not equally accessible or efficient for other isomers.

Quantitative Differentiation Evidence for Ethyl 4-Nitrobenzofuran-3-Carboxylate Versus Regioisomers and Scaffold Analogs


Molecular Identity: Distinguishing the 4‑Nitro Regioisomer from Its 5‑Nitro and 7‑Nitro Counterparts

Ethyl 4-nitrobenzofuran-3-carboxylate (CAS 1956371-13-3, MW 235.19) shares the same molecular formula (C₁₁H₉NO₅) with its 5-nitro (CAS 1260758-43-7) and 7-nitro (CAS 1956370-32-3) isomers . However, the distinct CAS numbers confirm they are different chemical entities with potentially different physical properties and reactivity. Procurement of the incorrect regioisomer would introduce an uncontrolled variable in downstream applications.

Regioisomer Quality Control Procurement

Enhanced Saluretic Activity of 4‑Nitro vs 5‑Nitro Dihydrobenzofurans: Class-Level Inference for Nitrobenzofuran Positional Effects

In a study of uricosuric diuretics, 4-nitro-substituted 2,3-dihydrobenzofuran-2-carboxylic acids (11b, 12b, 13b, 14b) exhibited more potent saluretic activity than the corresponding 5-nitro compounds (7b, 18b, 19b, 20) [1]. Although the core scaffold differs from ethyl 4-nitrobenzofuran-3-carboxylate, the consistent superiority of the 4-nitro positional isomer over the 5-nitro isomer in a pharmacological model underscores the critical role of nitro-group placement.

Diuretic Saluretic Regioisomer

Superior Antiproliferative Activity of 4‑Nitrophenyl Benzofurans Over Benzodifuran Analogs

In a study of 4-nitrophenyl functionalized benzofuran derivatives, antiproliferative activity on prostate cancer PC-3 cells was higher for benzofuran derivatives (BF1, BF2) compared to benzodifuran systems (BDF1, BDF2) [1]. Activity correlated directly with lipophilicity. While the tested compounds differ from ethyl 4-nitrobenzofuran-3-carboxylate, the finding demonstrates that the monofuran scaffold can outperform the difuran scaffold in a cellular context, supporting the selection of benzofuran-based building blocks for anticancer lead discovery.

Antiproliferative Prostate Cancer Benzofuran

Regioselective Reduction: Nitro Group at Position 4 Enables Efficient Conversion to 4‑Amino Derivatives

The nitro group at position 4 of benzofuran-3-carboxylate can be selectively reduced to an amine using catalytic hydrogenation, yielding ethyl 4-aminobenzofuran-3-carboxylate (CAS 1956334-75-0, MW 205.21) . This transformation is a key step in synthesizing amino-functionalized building blocks for medicinal chemistry. The resulting amine is a privileged scaffold in drug discovery, enabling further derivatization such as amide coupling or sulfonamide formation.

Reduction Amino building block Medicinal Chemistry

Recommended Application Scenarios for Ethyl 4-Nitrobenzofuran-3-Carboxylate Based on Differential Evidence


Medicinal Chemistry: Lead Optimization for Saluretic and Diuretic Agents

The superior saluretic activity of 4-nitro-substituted dihydrobenzofurans over their 5-nitro counterparts supports the use of ethyl 4-nitrobenzofuran-3-carboxylate as a starting material or intermediate in the development of novel diuretic candidates. Researchers can leverage the 4-nitro regiospecificity to explore structure-activity relationships and improve pharmacological profiles.

Anticancer Research: Antiproliferative Agent Development Targeting Prostate Cancer

The demonstrated superiority of 4-nitrophenyl benzofuran derivatives over benzodifuran systems in antiproliferative activity against PC-3 prostate cancer cells positions ethyl 4-nitrobenzofuran-3-carboxylate as a valuable scaffold for medicinal chemists designing new anticancer agents. Its monofuran core and nitro group placement may enhance target engagement and cellular efficacy.

Chemical Synthesis: Building Block for 4-Amino-Functionalized Compound Libraries

Ethyl 4-nitrobenzofuran-3-carboxylate serves as a direct precursor to ethyl 4-aminobenzofuran-3-carboxylate via catalytic reduction . The 4-amino derivative is a key intermediate for generating diverse compound libraries through amide bond formation, sulfonamide synthesis, and other derivatization reactions commonly employed in hit-to-lead optimization.

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